3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
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Overview
Description
3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with an appropriate oxirane derivative can lead to the formation of the desired spiro compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spiro compound are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spiro compounds with different properties.
Scientific Research Applications
3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application, whether it is in medicinal chemistry or materials science. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene include other spiro compounds with different substituents or ring structures. Examples include:
- 1,4-Diazaspiro[4.5]dec-2-ene derivatives
- 1,3,4-Oxadiazole spiro compounds
- Isoxazole-based spiro compounds
Uniqueness
What sets this compound apart is its specific combination of a spiro structure with a 4-methylphenyl group and an oxa-triazaspiro ring system. This unique arrangement imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-2-4-11(5-3-10)12-15-13(17-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQNILJYQTAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCNCC3)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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